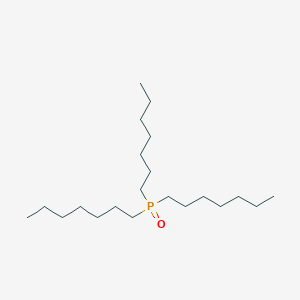
1-Diheptylphosphorylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C21H45OP
. It is characterized by the presence of a phosphoryl group (P=O) bonded to three heptyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields.Preparation Methods
Synthetic Routes and Reaction Conditions
1-Diheptylphosphorylheptane can be synthesized through several methods. One common approach involves the reaction of heptylmagnesium bromide with phosphorus trichloride, followed by oxidation. The general reaction scheme is as follows:
3C7H15MgBr+PCl3→(C7H15)3P+3MgBrCl
The resulting triheptylphosphine is then oxidized using hydrogen peroxide or another suitable oxidizing agent to form this compound:
(C7H15)3P+H2O2→(C7H15)3PO+H2O
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Diheptylphosphorylheptane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group back to a phosphine.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the parent phosphine.
Scientific Research Applications
1-Diheptylphosphorylheptane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize metal complexes and enhance catalytic activity.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-diheptylphosphorylheptane exerts its effects varies depending on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with proteins and enzymes, altering their activity and function. The phosphoryl group plays a crucial role in these interactions, often through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1-Diheptylphosphorylheptane can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of heptyl groups. It is widely used in organic synthesis and catalysis.
Trioctylphosphine oxide: Similar but with octyl groups. It is used in the extraction and purification of rare earth elements.
Tributylphosphine oxide: Similar but with butyl groups. It is used as a reagent in organic synthesis and as a stabilizer in polymer production.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
17262-51-0 |
|---|---|
Molecular Formula |
C21H45OP |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-diheptylphosphorylheptane |
InChI |
InChI=1S/C21H45OP/c1-4-7-10-13-16-19-23(22,20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3 |
InChI Key |
KNFWHHCXXKWASF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCP(=O)(CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![3-[2-(3-Methylphenoxy)acetamido]benzoic acid](/img/structure/B12124261.png)
![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12124281.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-iodophenyl)butanamide](/img/structure/B12124292.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B12124298.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)
